molecular formula C22H23FN2O5 B564239 (R)-Citalopram-d6 Oxalate CAS No. 1217768-91-6

(R)-Citalopram-d6 Oxalate

Cat. No.: B564239
CAS No.: 1217768-91-6
M. Wt: 420.47
InChI Key: KTGRHKOEFSJQNS-GIJPFRRLSA-N
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Description

®-Citalopram-d6 Oxalate is a deuterated form of ®-Citalopram, a selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression and anxiety disorders. The deuterium atoms in ®-Citalopram-d6 Oxalate replace the hydrogen atoms, which can enhance the compound’s stability and metabolic profile.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Citalopram-d6 Oxalate involves multiple steps, starting from the appropriate deuterated precursors. The key steps include:

    Formation of the intermediate: The initial step involves the preparation of a deuterated intermediate through a series of reactions, including alkylation and cyclization.

    Coupling Reaction: The intermediate is then coupled with a deuterated phenyl group under specific conditions to form the desired product.

    Oxalate Formation: The final step involves the reaction of ®-Citalopram-d6 with oxalic acid to form the oxalate salt.

Industrial Production Methods: Industrial production of ®-Citalopram-d6 Oxalate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: ®-Citalopram-d6 Oxalate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can occur under specific conditions, often involving reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

®-Citalopram-d6 Oxalate has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of ®-Citalopram.

    Biology: Employed in biological studies to investigate the pharmacokinetics and pharmacodynamics of SSRIs.

    Medicine: Utilized in clinical research to develop more effective antidepressant therapies with improved metabolic stability.

    Industry: Applied in the pharmaceutical industry for the development and quality control of antidepressant medications.

Mechanism of Action

®-Citalopram-d6 Oxalate functions by inhibiting the reuptake of serotonin, a neurotransmitter, into the presynaptic neuron. This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The molecular target is the serotonin transporter (SERT), and the pathway involves binding to the allosteric site on SERT, which decreases the dissociation rate of serotonin.

Comparison with Similar Compounds

    ®-Citalopram: The non-deuterated form, which has a similar mechanism of action but may have different metabolic stability.

    Escitalopram: The S-enantiomer of citalopram, known for its higher potency and selectivity for SERT.

    Fluoxetine: Another SSRI with a different chemical structure but similar therapeutic effects.

Uniqueness: ®-Citalopram-d6 Oxalate is unique due to the presence of deuterium atoms, which can enhance the compound’s metabolic stability and reduce the rate of oxidative degradation. This can lead to improved pharmacokinetic properties and potentially fewer side effects compared to its non-deuterated counterpart.

Properties

IUPAC Name

(1R)-1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m1./s1/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGRHKOEFSJQNS-GIJPFRRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCC[C@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C([2H])([2H])[2H].C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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